5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
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Overview
Description
The compound with the identifier “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized compounds.
Scientific Research Applications
The compound “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWRPBIUDIYAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)NC(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)NC(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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